Ethyl (benzylamino)(phenyl)acetate
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Overview
Description
Ethyl (benzylamino)(phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a benzylamino group, and a phenyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (benzylamino)(phenyl)acetate can be synthesized through several methods. One common approach involves the esterification of benzylamine with phenylacetic acid in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion. Another method involves the reaction of benzylamine with ethyl phenylacetate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl (benzylamino)(phenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzylamine and phenylacetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Hydrolysis: Benzylamine and phenylacetic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted benzylamino derivatives.
Scientific Research Applications
Ethyl (benzylamino)(phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl (benzylamino)(phenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of benzylamine and phenylacetic acid. These products can then participate in various metabolic pathways. The compound’s aromatic structure also allows it to interact with receptors and other proteins through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Ethyl (benzylamino)(phenyl)acetate can be compared with other esters such as ethyl phenylacetate and benzyl acetate. While all these compounds share the ester functional group, this compound is unique due to the presence of both benzylamino and phenyl groups, which confer distinct chemical and biological properties. Similar compounds include:
Ethyl phenylacetate: Used in fragrances and flavorings.
Benzyl acetate: Commonly used in perfumes and as a solvent.
Properties
CAS No. |
67067-96-3 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 2-(benzylamino)-2-phenylacetate |
InChI |
InChI=1S/C17H19NO2/c1-2-20-17(19)16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-12,16,18H,2,13H2,1H3 |
InChI Key |
LEYADDWBLCKVCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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